2-Amino-5-oxohexanoic acid hydrochloride, with the chemical formula C₆H₁₁NO₃·HCl and CAS number 1394040-02-8, is a non-proteinogenic alpha-amino acid. This compound features both an amino group (-NH₂) and a carboxylic acid group (-COOH), which are characteristic of amino acids, but it is not incorporated into proteins. The presence of a keto group (C=O) adjacent to the carboxylic acid distinguishes it from standard amino acids. This compound is typically encountered in its hydrochloride form, enhancing its solubility in aqueous solutions, which is beneficial for various applications in biochemical research and synthesis .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry or biochemistry .
Research indicates that 2-amino-5-oxohexanoic acid hydrochloride exhibits various biological activities. It has been studied for its potential roles in metabolic pathways and as a substrate for enzyme reactions. Its unique structure allows it to interact with enzymes involved in amino acid metabolism, potentially influencing metabolic processes. Furthermore, it may have implications in neurochemistry due to its structural similarity to neurotransmitters .
The synthesis of 2-amino-5-oxohexanoic acid hydrochloride can be achieved through several methods:
2-Amino-5-oxohexanoic acid hydrochloride finds applications across various fields:
Its versatility makes it a valuable compound in both academic and industrial settings .
Studies on interaction profiles indicate that 2-amino-5-oxohexanoic acid hydrochloride can interact with various biological macromolecules, including enzymes and receptors. These interactions may modulate enzyme activity or influence signaling pathways, contributing to its role in metabolic processes. Further research is necessary to elucidate the specific mechanisms and pathways involved, which could lead to insights into its therapeutic potential .
Several compounds share structural similarities with 2-amino-5-oxohexanoic acid hydrochloride. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Aminopentanoic Acid | Similar amino and carboxyl groups | Found in protein structures |
3-Aminobutyric Acid | Similar backbone | Known as a neurotransmitter (gamma-Aminobutyric Acid) |
5-Aminolevulinic Acid | Contains an amino group | Precursor in heme synthesis |
While these compounds share certain characteristics, 2-amino-5-oxohexanoic acid hydrochloride is unique due to its specific keto group position and non-proteinogenic nature, which influences its reactivity and biological roles .